Compound Description: This compound is recognized for its pharmacological characteristics, particularly as an anti-hypertensive agent. []
Relevance: This compound shares the core structure of a 6-(1-piperidinyl)pyrimidine with the target compound, 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine. The primary difference lies in the substituents on the pyrimidine ring, with the related compound bearing two amino groups and an N-oxide moiety. []
Compound Description: This compound served as a versatile building block for synthesizing novel heterocyclic rings incorporating a pyrimidine nucleus, with many demonstrating variable inhibitory effects against various microorganisms. []
Relevance: This compound and 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine share a common pyrimidine ring system. Both feature a 4-(4-methoxyphenyl) substituent on the pyrimidine ring, highlighting a key structural similarity. []
Compound Description: This series of compounds exhibited potent and selective inhibition of platelet-derived growth factor receptor (PDGFR) phosphorylation. They also demonstrated various biological effects, including the suppression of neointima formation. []
Relevance: While structurally distinct from 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine in terms of the core ring system (quinazoline vs. pyrimidine), these compounds share a crucial structural element: the 4-(1-piperazinyl) substituent. This shared feature suggests potential similarities in their binding interactions with biological targets. []
Compound Description: FK960 is known for its memory-enhancing effects, potentially achieved through the activation of the somatostatinergic-serotonergic link. []
Relevance: This compound exhibits structural similarity to 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine through the shared presence of a 4-acetyl-1-piperazinyl moiety. This common fragment may contribute to potential overlap in their pharmacological profiles, despite differences in the remaining structural elements. []
Compound Description: This compound, XB513, exhibits a unique pharmacological profile combining calcium agonistic and α1-adrenergic receptor antagonistic properties, making it a potential therapeutic agent for congestive heart failure. []
Relevance: Although XB513 possesses a pyridine ring instead of pyrimidine, it shares a key structural motif with 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine: a 4-(2-methoxyphenyl)-1-piperazinyl group connected to the core heterocycle through a linker. This structural similarity highlights a potential shared pharmacophore. []
Compound Description: Ro 22-4839 is categorized as a cerebral circulation improver, exhibiting both calmodulin antagonistic and α1-adrenoceptor blocking properties. [] []
Relevance: This compound, although based on an isoquinoline core rather than pyrimidine, shares a crucial structural feature with 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine: the presence of a [4-(2-methoxyphenyl)-1-piperazinyl]methyl moiety. This common fragment, known to interact with calmodulin, suggests potential overlapping biological activities. [], []
Compound Description: OPC-14117 is classified as a cerebroprotective agent and is recognized for its central nervous system-stimulating activity. []
Relevance: While differing in the core structure, OPC-14117 shares a significant structural element with 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine: the presence of a [[4-(methoxyphenyl)-1-piperazinyl]acetyl]amino group. This common fragment suggests potential similarities in their interaction with biological targets, despite differences in other structural aspects. []
Compound Description: Rec 15/3079 acts as a potent and selective 5-hydroxytryptamine (5-HT)1A receptor antagonist. Its pharmacological profile suggests potential therapeutic benefits for bladder function control. [] []
Relevance: While lacking the pyrimidine ring of the main compound, Rec 15/3079 exhibits a notable structural resemblance to 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine through the shared presence of the [4-(2-methoxyphenyl)-1-piperazinyl]ethyl moiety. This similarity highlights a potential shared pharmacophore, despite variations in their overall structures. [], []
Compound Description: This class of compounds was investigated for its potential as M2-selective muscarinic cholinergic receptor antagonists. []
Relevance: Although structurally distinct with a benzodiazepine core, this group of compounds shares a common structural element with 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine: the presence of a substituted piperidine ring linked via an acetyl group. This shared feature highlights a potential common binding motif, despite variations in the remaining structures. []
4-amino-2-(1-piperazinyl)pyrimidines
Compound Description: This group of pyrimidine derivatives is recognized for their hypoglycemic activity. []
Relevance: These compounds share a significant structural similarity with 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine, as both possess a core structure of a 2-(1-piperazinyl)pyrimidine. The variation lies in the substituents on the pyrimidine and piperazine rings, which influence their specific pharmacological activities. []
Compound Description: MCI-225 demonstrates antidepressant activity and exhibits a selective inhibition of noradrenaline uptake, along with antagonism at the 5-HT3 receptor. []
Relevance: This compound belongs to the thienopyrimidine class, unlike the target compound, but they both feature a crucial structural element: a 2-(1-piperazinyl) substituent on the core heterocyclic ring. This common feature suggests potential similarities in their interactions with certain biological targets, despite the differences in the ring systems. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.